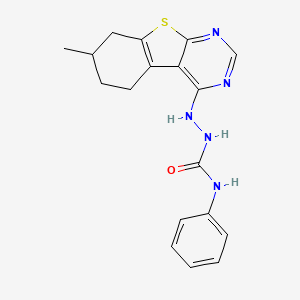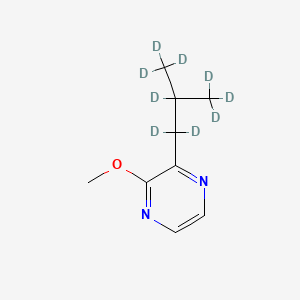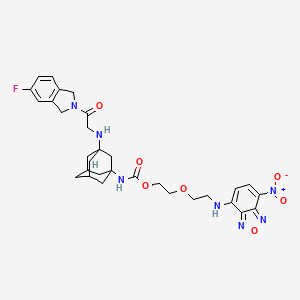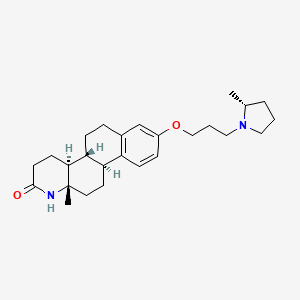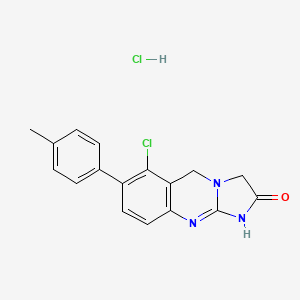![molecular formula C29H22O11 B12372925 [(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[129111,1614,802,13012,26This compound has shown significant biological activities, including antibacterial and acetylcholinesterase inhibitory properties.
Méthodes De Préparation
Talaromycesone A is typically isolated from the culture broth and mycelia of the marine fungus Talaromyces sp. strain LF458. The isolation process involves fermentation of the fungal strain, followed by extraction and purification using chromatographic techniques. The compound is soluble in methanol or DMSO and is stored at -20°C to maintain its stability.
Analyse Des Réactions Chimiques
Talaromycesone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Talaromycesone A has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of fungal metabolites.
Biology: The compound exhibits antibacterial activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) bacteria, making it a potential candidate for developing new antibiotics.
Industry: The compound’s unique structure and biological activities make it a valuable tool for developing new industrial applications, such as bioactive coatings and antimicrobial agents.
Mécanisme D'action
Talaromycesone A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced.
Comparaison Avec Des Composés Similaires
Talaromycesone A is part of a family of oxaphenalenone dimers, which include compounds like talaromycesone B and talaroxanthenone. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Talaromycesone B: Another oxaphenalenone dimer with similar antibacterial and acetylcholinesterase inhibitory activities.
Talaroxanthenone: A related compound with potent acetylcholinesterase inhibitory activity and additional phosphodiesterase inhibition properties.
The uniqueness of Talaromycesone A lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C29H22O11 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25+,28-,29+/m0/s1 |
Clé InChI |
WBQDAYWQELBEPU-FTAQWXBTSA-N |
SMILES isomérique |
CC1=CC(=C2C3=C1C(=O)[C@H]4[C@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
SMILES canonique |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
